Cas no 478081-65-1 (4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile)

4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile is a specialized heterocyclic compound featuring a thiophene core functionalized with amino, benzoyl, propynylsulfanyl, and nitrile groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or materials with tailored electronic properties. The presence of multiple reactive sites, including the amino and nitrile functionalities, allows for further derivatization, enhancing its utility in medicinal chemistry and materials science. The propynylsulfanyl moiety offers potential for click chemistry applications, facilitating efficient modular synthesis. This compound’s well-defined reactivity and structural versatility make it suitable for research in drug discovery and advanced material development.
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile structure
478081-65-1 structure
Product name:4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
CAS No:478081-65-1
MF:
MW:
MDL:MFCD02082270
CID:4653732

4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
    • MDL: MFCD02082270

4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A162405-25mg
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
478081-65-1
25mg
$ 230.00 2022-06-08
Matrix Scientific
167081-5g
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
478081-65-1
5g
$7343.00 2023-09-05
TRC
A162405-50mg
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
478081-65-1
50mg
$ 380.00 2022-06-08
A2B Chem LLC
AI80893-1mg
4-amino-5-benzoyl-2-(prop-2-yn-1-ylsulfanyl)thiophene-3-carbonitrile
478081-65-1 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI80893-1g
4-amino-5-benzoyl-2-(prop-2-yn-1-ylsulfanyl)thiophene-3-carbonitrile
478081-65-1 >90%
1g
$1295.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619724-5mg
4-Amino-5-benzoyl-2-(prop-2-yn-1-ylthio)thiophene-3-carbonitrile
478081-65-1 98%
5mg
¥573.00 2024-05-12
Matrix Scientific
167081-500mg
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
478081-65-1
500mg
$918.00 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00910749-1g
4-Amino-5-benzoyl-2-(prop-2-yn-1-ylsulfanyl)thiophene-3-carbonitrile
478081-65-1 90%
1g
¥4193.0 2024-04-18
Matrix Scientific
167081-1g
4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile
478081-65-1
1g
$1836.00 2023-09-05
A2B Chem LLC
AI80893-500mg
4-amino-5-benzoyl-2-(prop-2-yn-1-ylsulfanyl)thiophene-3-carbonitrile
478081-65-1 >90%
500mg
$720.00 2024-04-19

Additional information on 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile

Research Briefing on 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile (CAS: 478081-65-1)

The compound 4-Amino-5-benzoyl-2-(2-propynylsulfanyl)-3-thiophenecarbonitrile (CAS: 478081-65-1) has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have demonstrated that this thiophene-based compound exhibits promising kinase inhibitory activity, particularly against protein kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that the propargylthioether moiety at the 2-position of the thiophene ring contributes significantly to the compound's binding affinity, while the benzoyl group at the 5-position modulates selectivity.

Structural optimization efforts have yielded several derivatives with improved pharmacokinetic properties. Research teams at multiple institutions have reported that modifications to the propynylsulfanyl group can enhance metabolic stability without compromising target engagement. The amino group at the 4-position appears crucial for maintaining hydrogen bonding interactions with kinase targets.

Mechanistic studies using X-ray crystallography and molecular dynamics simulations have provided atomic-level insights into the compound's binding mode. The nitrile group forms key interactions with backbone amides in the kinase hinge region, while the thiophene core occupies a hydrophobic pocket. These findings were recently validated through mutational analysis published in ACS Chemical Biology.

In preclinical models, this compound class has shown efficacy in reducing inflammatory markers with favorable safety profiles. A 2024 study in Nature Chemical Biology reported dose-dependent inhibition of cytokine production in macrophage assays, suggesting potential applications in autoimmune diseases. However, challenges remain in optimizing blood-brain barrier penetration for potential CNS applications.

The synthetic route to 478081-65-1 has been refined in recent years, with several groups reporting improved yields through palladium-catalyzed coupling reactions. Green chemistry approaches using microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining high purity, as documented in recent Organic Process Research & Development publications.

Ongoing research is exploring structure-activity relationships around this scaffold, with particular focus on balancing potency and selectivity. The compound's privileged structure makes it a valuable starting point for fragment-based drug discovery programs targeting multiple kinase families. Several pharmaceutical companies have included derivatives in their preclinical pipelines.

Future directions include the development of bioconjugates for targeted delivery and the exploration of synergistic effects in combination therapies. The compound's modular structure lends itself well to these applications, as demonstrated by recent work in Chemical Science that reported successful antibody-drug conjugate formation while preserving biological activity.

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